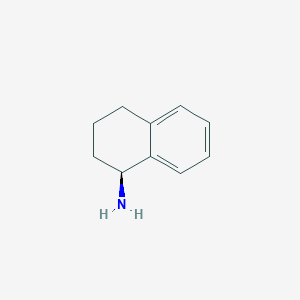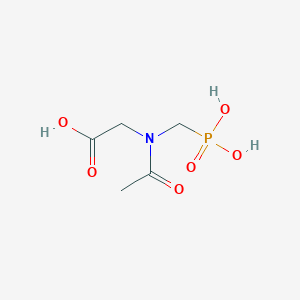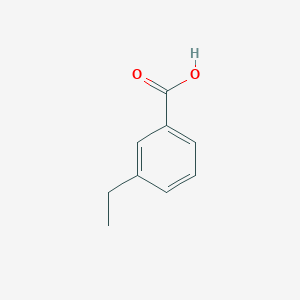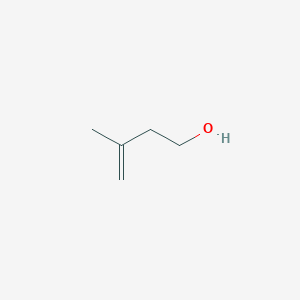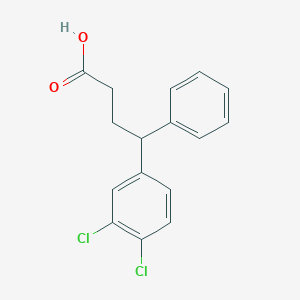
4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid
Vue d'ensemble
Description
4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid, also known as 4-(3,4-dichlorophenyl)-4-phenylbutanoate, is a synthetic organic compound with a variety of applications in scientific research. It is an important chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid has a unique structure and properties that make it an attractive and versatile building block for chemical synthesis.
Applications De Recherche Scientifique
Molecular Structure and Spectra Analysis
- Studies on molecules like 4-amino-3-phenylbutanoic acid, a structurally related compound, have focused on examining their molecular structures and vibrational spectra. This includes the analysis of IR and Raman spectra and theoretical studies on UV-visible absorption properties (Charanya, Sampathkrishnan, & Balamurugan, 2020).
Synthesis Methods
- Research has been conducted on the synthesis of various derivatives of amino butanoic acids, such as 4-amino-3-phenylbutanoic acid, utilizing different chemical reactions and processes. This involves exploring various synthetic routes and analyzing their advantages and disadvantages (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).
Computational Chemistry and Drug Design
- Computational studies have been conducted on related compounds like 4-amino-3-phenylbutanoic acid for understanding their molecular properties, such as HOMO-LUMO energy gap, and potential as pharmacologically active substances. These studies often include molecular docking to support potential medicinal applications (Charanya et al., 2020).
Application in Material Science
- Certain studies have investigated the use of related compounds in the synthesis of materials, such as copper (II) nitrate complexes, highlighting their potential in material science applications (Landry, Turnbull, & Twamley, 2007).
Potential in Pharmaceutical Research
- Research on analogs and derivatives of amino butanoic acids has shown potential applications in pharmaceuticals. This includes the exploration of these compounds as intermediates in the synthesis of pharmacologically active substances (Vasil'eva et al., 2016).
Propriétés
IUPAC Name |
4-(3,4-dichlorophenyl)-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O2/c17-14-8-6-12(10-15(14)18)13(7-9-16(19)20)11-4-2-1-3-5-11/h1-6,8,10,13H,7,9H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLZQVJTLMFDCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(=O)O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432657 | |
| Record name | 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid | |
CAS RN |
79560-18-2 | |
| Record name | 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


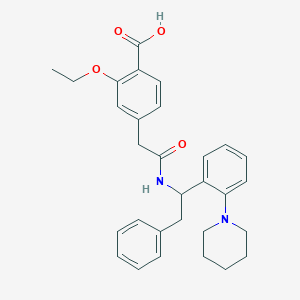
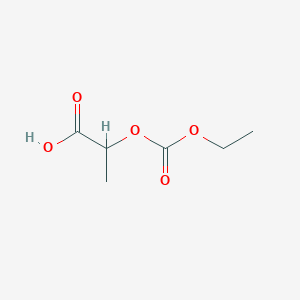
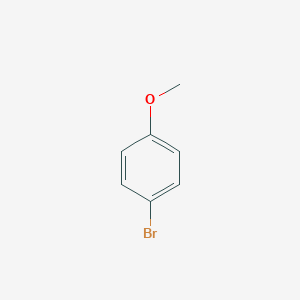
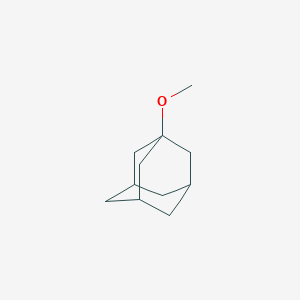
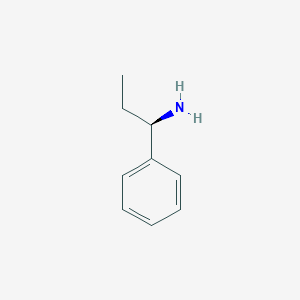
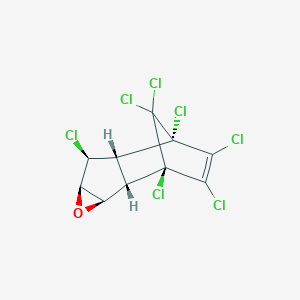
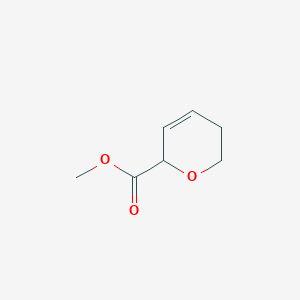
![4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic Acid](/img/structure/B123552.png)
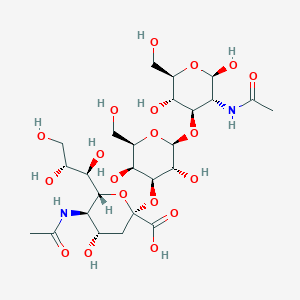
![2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B123562.png)
